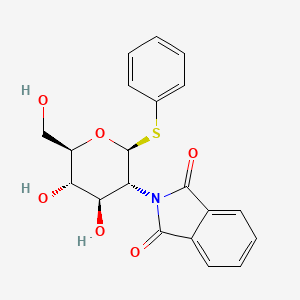
2-((2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(phenylthio)tetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(phenylthio)tetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione is a complex organic compound that features a tetrahydropyran ring, a phenylthio group, and an isoindoline-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(phenylthio)tetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione typically involves multiple steps, including the formation of the tetrahydropyran ring, the introduction of the phenylthio group, and the construction of the isoindoline-1,3-dione moiety. Common synthetic routes may include:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenylthio Group: This step may involve nucleophilic substitution reactions using thiophenol or related reagents.
Construction of the Isoindoline-1,3-dione Moiety: This can be accomplished through condensation reactions involving phthalic anhydride derivatives.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(phenylthio)tetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The isoindoline-1,3-dione moiety can be reduced to form amines.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the isoindoline-1,3-dione moiety may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which 2-((2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(phenylthio)tetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione exerts its effects depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other tetrahydropyran derivatives, phenylthio-substituted molecules, and isoindoline-1,3-dione analogs. Examples include:
Tetrahydropyran Derivatives: Compounds with similar ring structures but different substituents.
Phenylthio-Substituted Molecules: Compounds with phenylthio groups attached to different core structures.
Isoindoline-1,3-dione Analogs: Compounds with similar dione moieties but different side chains.
Uniqueness
The uniqueness of 2-((2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(phenylthio)tetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione lies in its combination of structural features, which may confer specific chemical reactivity and biological activity not found in other compounds.
For precise and detailed information, consulting scientific literature and databases is recommended
Eigenschaften
Molekularformel |
C20H19NO6S |
|---|---|
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
2-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H19NO6S/c22-10-14-16(23)17(24)15(20(27-14)28-11-6-2-1-3-7-11)21-18(25)12-8-4-5-9-13(12)19(21)26/h1-9,14-17,20,22-24H,10H2/t14-,15-,16-,17-,20+/m1/s1 |
InChI-Schlüssel |
HLTWBWIHWDQQFB-RXFYRGCNSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N3C(=O)C4=CC=CC=C4C3=O |
Kanonische SMILES |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)N3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



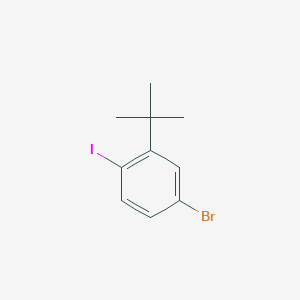
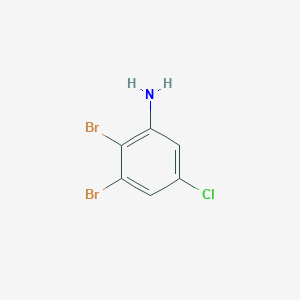
![2-(Difluoromethoxy)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B15204835.png)
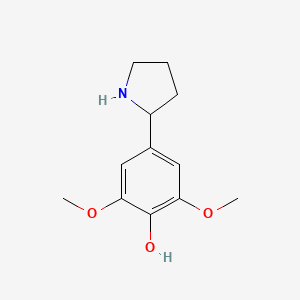
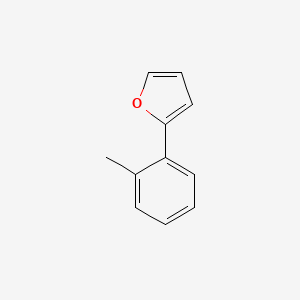

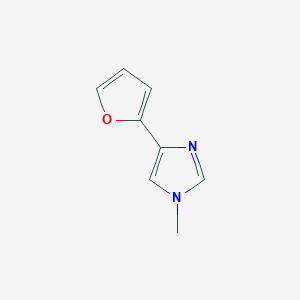
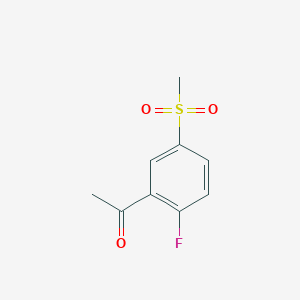
![[[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15204861.png)
![5-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B15204866.png)

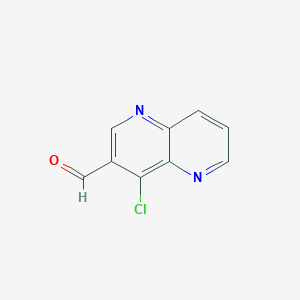
![(6-Bromo-7-fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B15204886.png)
